molecular formula C17H14Cl2FN5O4 B15142873 THR-|A agonist 1

THR-|A agonist 1

Cat. No.: B15142873
M. Wt: 442.2 g/mol
InChI Key: GJJDEZUDUGNRKU-UHFFFAOYSA-N
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Description

THR-|A agonist 1 is a synthetic compound designed to selectively activate thyroid hormone receptor beta (THR-β). This receptor plays a crucial role in regulating metabolic processes, including cholesterol and lipid metabolism. This compound has shown promise in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH) and hypercholesterolemia .

Preparation Methods

The synthesis of THR-|A agonist 1 involves several steps, starting with the preparation of the core heterocyclic structure. The synthetic route typically includes:

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .

Chemical Reactions Analysis

THR-|A agonist 1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

THR-|A agonist 1 has a wide range of scientific research applications:

Mechanism of Action

THR-|A agonist 1 exerts its effects by selectively binding to and activating THR-β. This activation leads to the modulation of gene expression involved in lipid and cholesterol metabolism. The compound increases the expression of genes such as carnitine palmitoyltransferase 1, which enhances mitochondrial fatty acid oxidation and reduces liver fat content .

Comparison with Similar Compounds

THR-|A agonist 1 is compared with other THR-β agonists such as:

This compound is unique due to its specific structural modifications that enhance its selectivity for THR-β over other thyroid hormone receptors, potentially reducing side effects associated with non-selective activation .

Properties

Molecular Formula

C17H14Cl2FN5O4

Molecular Weight

442.2 g/mol

IUPAC Name

2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-6-(fluoromethyl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C17H14Cl2FN5O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,6H2,1-2H3,(H,23,26)(H,21,27,28)

InChI Key

GJJDEZUDUGNRKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)CF)Cl

Origin of Product

United States

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